1-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid 1-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16007719
InChI: InChI=1S/C8H7N3O2/c1-11-4-10-6-5(11)2-3-9-7(6)8(12)13/h2-4H,1H3,(H,12,13)
SMILES:
Molecular Formula: C8H7N3O2
Molecular Weight: 177.16 g/mol

1-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid

CAS No.:

Cat. No.: VC16007719

Molecular Formula: C8H7N3O2

Molecular Weight: 177.16 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid -

Specification

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
IUPAC Name 1-methylimidazo[4,5-c]pyridine-4-carboxylic acid
Standard InChI InChI=1S/C8H7N3O2/c1-11-4-10-6-5(11)2-3-9-7(6)8(12)13/h2-4H,1H3,(H,12,13)
Standard InChI Key KQOZUKJBLWXWHX-UHFFFAOYSA-N
Canonical SMILES CN1C=NC2=C1C=CN=C2C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

1-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid belongs to the imidazopyridine family, a class of nitrogen-containing heterocycles known for their pharmacological versatility. The compound’s structure features a bicyclic core where the imidazole ring (positions 1–3) is fused to a pyridine ring (positions 4–7), with a methyl group at the 1-position and a carboxylic acid group at the 4-position . The IUPAC name, 1-methylimidazo[4,5-c]pyridine-4-carboxylic acid, reflects this substitution pattern .

Key physicochemical properties include:

  • Molecular Formula: C8H7N3O2\text{C}_8\text{H}_7\text{N}_3\text{O}_2

  • Molecular Weight: 177.16 g/mol

  • SMILES Notation: CN1C=NC2=C1C=CN=C2C(=O)O

  • InChI Key: KQOZUKJBLWXWHX-UHFFFAOYSA-N

The planar bicyclic system facilitates π-π stacking interactions, while the carboxylic acid group enhances solubility in polar solvents and enables salt formation .

Spectroscopic and Computational Data

The compound’s structural elucidation is supported by spectroscopic data:

  • <sup>1</sup>H NMR: Peaks corresponding to the methyl group (δ ~3.9 ppm), aromatic protons (δ ~7.5–8.5 ppm), and carboxylic acid proton (δ ~13 ppm, broad) .

  • IR Spectroscopy: Stretching vibrations for the carboxylic acid O-H (~2500–3000 cm<sup>−1</sup>), C=O (~1700 cm<sup>−1</sup>), and aromatic C-N (~1350 cm<sup>−1</sup>) .

Computational studies using density functional theory (DFT) predict a dipole moment of ~4.2 D, indicative of significant polarity due to the carboxylic acid group .

Synthesis and Manufacturing

Industrial Production Challenges

Industrial-scale synthesis faces hurdles such as:

  • Regioselectivity: Ensuring precise substitution at the 4-position.

  • Purification: Separating the product from regioisomers (e.g., 7-carboxylic acid derivatives) .

Pharmacological Activities and Mechanisms

GABA<sub>A</sub> Receptor Modulation

1-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid acts as a positive allosteric modulator of GABA<sub>A</sub> receptors, enhancing the inhibitory effects of γ-aminobutyric acid (GABA) in the central nervous system . This activity is attributed to its binding at the benzodiazepine site, increasing chloride ion influx and neuronal hyperpolarization .

Receptor SubtypePotency (EC<sub>50</sub>)Efficacy (% GABA Response)
α<sub>1</sub>β<sub>2</sub>γ<sub>2</sub>120 nM180%
α<sub>2</sub>β<sub>3</sub>γ<sub>2</sub>95 nM210%

Table 1: GABA<sub>A</sub> receptor subtype selectivity .

Anticancer Activity

The compound exhibits antiproliferative effects against multiple cancer cell lines:

Cell LineIC<sub>50</sub> (μM)Mechanism
A549 (Lung)12.4Apoptosis via caspase-3 activation
MCF-7 (Breast)9.8ROS-mediated DNA damage
HeLa (Cervical)15.1Cell cycle arrest at G2/M phase

Table 2: Antiproliferative activity .

Structural Analogs and Comparative Analysis

Key Analogous Compounds

Structural analogs of 1-methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid exhibit varied pharmacological profiles:

Compound NameCAS NumberMolecular FormulaKey Differences
1H-Imidazo[4,5-c]pyridine5028-32-0C7H7N3\text{C}_7\text{H}_7\text{N}_3Lacks carboxylic acid group
4-Azabenzimidazole273-21-2C6H5N3\text{C}_6\text{H}_5\text{N}_3Fused benzene ring instead of pyridine
2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid21801-79-6C9H8N2O2\text{C}_9\text{H}_8\text{N}_2\text{O}_2Different ring fusion positions

Table 3: Structural analogs and their properties .

Structure-Activity Relationships (SAR)

  • Carboxylic Acid Group: Essential for GABA<sub>A</sub> receptor binding; removal reduces potency by >90% .

  • Methyl Substituent: Enhances metabolic stability compared to unmethylated analogs .

Applications and Future Directions

Industrial and Research Applications

  • Chemical Probes: Used to study GABA<sub>A</sub> receptor subtypes.

  • Lead Optimization: Scaffold for developing dual-action neuroprotective agents.

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